molecular formula CH2Cl6Si2 B1586081 Bis(trichlorosilyl)methane CAS No. 4142-85-2

Bis(trichlorosilyl)methane

Cat. No. B1586081
CAS RN: 4142-85-2
M. Wt: 282.9 g/mol
InChI Key: ABDDAHLAEXNYRC-UHFFFAOYSA-N
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Description

Bis(trichlorosilyl)methane, also known as BTM, is an organosilicon compound with the chemical formula Si(CH3)2Cl3. It is an organosilicon compound that is widely used in scientific research due to its unique properties. Bis(trichlorosilyl)methane is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water and is stable in the presence of acids and bases.

Scientific Research Applications

Synthesis and Reactivity in Organic-Inorganic Hybrid Materials

Bis(trichlorosilyl)methane has been explored for its potential in the synthesis of new poly(trifunctional-silyl)alkanes, which are significant in creating hybrid organic–inorganic materials. This compound can undergo various reactions, such as the Benkeser reaction, to form bis(triethoxysilyl)methane, a pivotal molecule in these hybrid materials (Corriu, Granier, & Lanneau, 1998).

Catalysis in Organic Synthesis

Bis(trichlorosilyl)methane is involved in catalytic processes for synthesizing biologically significant compounds. For instance, it plays a role in the synthesis of bis(indolyl)methanes, which have applications as anticancer drugs, blood sugar stabilizers, and anti-viral agents (Nam et al., 2020).

Bioactive Compound Synthesis

This chemical is used in creating bis(indolyl)methane skeletons, the main building blocks of many bioactive compounds. These compounds have a wide range of pharmaceutical efficacies, such as anti-cancer, antioxidant, anti-bacterial, anti-inflammatory, and anti-proliferative agents (Singh, Kaur, & Banerjee, 2020).

Material Science Applications

In material science, bis(trichlorosilyl)methane is utilized in the synthesis of carbosilazanes, which are potential precursors for porous oxygen-free solids. This synthesis involves reactions with different amines, showing its versatility in creating new materials (Jansen & Bzik, 1997).

Chemical Process Optimization

This compound has been studied in the context of optimizing chemical processes, like the direct synthesis of bis(chlorosily)methanes from elemental silicon and methylene chloride. This research offers insights into improving the efficiency and yield of such reactions (Yeon, Han, Yoo, & Jung, 1996).

properties

IUPAC Name

trichloro(trichlorosilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDAHLAEXNYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373505
Record name Bis(trichlorosilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trichlorosilyl)methane

CAS RN

4142-85-2
Record name Bis(trichlorosilyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trichlorosilyl)methane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.75 mmol) of triphenylphosphine, 0.92 g (7.5 mmol) of (chloromethyl)trichlorosilane, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 42 hrs. The resulting mixture was distilled to give 1.1 g of 1,1,1,3,3,3-hexachloro-1,3-disilapropane (bp; 173-174° C., yield; 50%) and 0.3 g of 1,1,1,3,3-pentachloro-1,3-disilapropane (bp; 166-167° C., yield; 16%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.22 g (0.67 mmol) of benzyltributylphosphonium chloride, 1.23 g (6.69 mmol) of (chloromethyl)trichlorosilane, and 2.71 g (20.0 mmol) of trichlorosilane were reacted at 160° C. for 15 hrs. The resulting mixture was distilled to give 1.13 g of 1,1,1,3,3,3-hexachloro-1,3-disilapropane (yield; 68%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
RJP Corriu, M Granier, GF Lanneau - Journal of organometallic chemistry, 1998 - Elsevier
Syntheses of new poly(trifunctional-silyl)alkanes, which are potent coupling agents of hybrid organic–inorganic materials have been thoroughly examined. Optimization of the Benkeser …
Number of citations: 36 www.sciencedirect.com
SH Hong, SI Hyun, IN Jung, WS Han, MH Kim… - …, 2010 - ACS Publications
Cyclic and linear carbosilanes, (Cl 2 SiCH 2 ) 2 (2) and Cl 2 Si(CH 2 SiCl 3 ) 2 (3), were produced from phosphine-catalized Si−C coupling reactions of bissilylmethanes, HCl 2 SiCH 2 …
Number of citations: 12 pubs.acs.org
C Rüdinger, H Beruda, H Schmidbaur - Zeitschrift für Naturforschung …, 1994 - degruyter.com
Disilylacetylene (1) has been obtained from LiAlH4 reduction of bis(trichlorosilyl)acetylene (2) and bis[(trifluoromethylsulfonyloxy)silyl]acetylene (4). The catalytic hydrosilylation of 2 with …
Number of citations: 25 www.degruyter.com
Y Fujimoto, M Heishi, A Shimojima… - Journal of Materials …, 2005 - pubs.rsc.org
Monoalkoxy derivatives of bis(trichlorosilanes) containing methylene, ethylene, and phenylene bridges (Cl3Si–R′–SiCl2OC16H33, R′ = –CH2–, –C2H4–, –C6H4–) were …
Number of citations: 16 pubs.rsc.org
ST Phan, WC Lim, JS Han, IN Jung, BR Yoo - Journal of organometallic …, 2006 - Elsevier
Bis(dichlorosilyl)methanes 1 undergo the two kind reactions of a double hydrosilylation and a dehydrogenative double silylation with alkynes 2 such as acetylene and activated phenyl-…
Number of citations: 9 www.sciencedirect.com
Y Shiki, Y Kuginuki, A Hasegawa, M Hayashi - Journal of Molecular …, 1978 - Elsevier
The microwave spectra of disilylmethane and its isotopically substituted species were measured. From the observed rotational constants, the r s structural parameters were obtained by …
Number of citations: 25 www.sciencedirect.com
RG Closser, DS Bergsman, SF Bent - ACS applied materials & …, 2018 - ACS Publications
In this study, molecular layer deposition (MLD) was used to deposit ultrathin films of methylene-bridged silicon oxycarbide (SiOC) using bis(trichlorosilyl)methane and water as …
Number of citations: 32 pubs.acs.org
X Yu, D Bobb-Semple, IK Oh, TL Liu… - Chemistry of …, 2021 - ACS Publications
Area-selective deposition (ASD) of low-k materials is desired in back-end-of-line processes for fabricating nanopatterns such as fully self-aligned vias. However, the high temperature …
Number of citations: 13 pubs.acs.org
RA Benkeser - Accounts of Chemical Research, 1971 - ACS Publications
Trichlorosilane (SiHClg; bp 33) is a relatively inex-pensive, commercially available chemical. First re-ported1 in 1857, its method of preparation has since been considerably refined. 2 …
Number of citations: 156 pubs.acs.org
H SCHMIDBAUR, C RÜDINGER… - Progress in …, 1995 - books.google.com
As part of a program oriented towards providing volatile precursors for vapour deposition of silicon and silicon carbon alloys, small olefin molecules with simple silyl substituents have …
Number of citations: 0 books.google.com

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